molecular formula C9H11NO2 B14692780 Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide CAS No. 33499-30-8

Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide

Cat. No.: B14692780
CAS No.: 33499-30-8
M. Wt: 165.19 g/mol
InChI Key: YRLGZZGCFHDUQQ-UHFFFAOYSA-N
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Description

Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide: is an organic compound with the molecular formula C₈H₉NO It is a derivative of methanamine, where the nitrogen atom is bonded to a methoxyphenyl group through a methylene bridge and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide typically involves the reaction of methanamine with 2-methoxybenzaldehyde in the presence of an oxidizing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently oxidized to form the N-oxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common oxidizing agents used in the industrial synthesis include hydrogen peroxide or peracids.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex N-oxide derivatives.

    Reduction: Reduction of the N-oxide group can revert the compound back to its imine form.

    Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Higher-order N-oxides.

    Reduction: Methanamine, N-[(2-methoxyphenyl)methylene]-.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex organic molecules.

Biology:

  • Potential use in the study of enzyme interactions due to its unique structure.

Medicine:

  • Investigated for potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The methoxyphenyl group may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    Methanamine, N-(phenylmethylene)-, N-oxide: Similar structure but lacks the methoxy group.

    Benzenamine, N-[(2-methoxyphenyl)methylene]-: Similar structure but without the N-oxide group.

    3-Methoxyphenethylamine: Contains a methoxy group on the phenyl ring but differs in the overall structure.

Uniqueness: Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide is unique due to the presence of both the methoxy group and the N-oxide functional group

Properties

CAS No.

33499-30-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-methylmethanimine oxide

InChI

InChI=1S/C9H11NO2/c1-10(11)7-8-5-3-4-6-9(8)12-2/h3-7H,1-2H3

InChI Key

YRLGZZGCFHDUQQ-UHFFFAOYSA-N

Canonical SMILES

C[N+](=CC1=CC=CC=C1OC)[O-]

Origin of Product

United States

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